9-Ethylguanine

Bioinorganic Chemistry Platinum Anticancer Complexes Nucleobase Coordination

Studying metal-nucleobase interactions with unmodified guanine introduces confounding variables from multiple coordination sites (N1, N3, N7, O6) and tautomeric forms, producing heterogeneous adduct mixtures that compromise kinetic and thermodynamic analysis. 9-Ethylguanine eliminates this ambiguity by enforcing exclusive N7 coordination, delivering reproducible structural benchmarks essential for accurate SAR studies of Pt(II)/Pt(IV) anticancer candidates. • >6-fold potency enhancement of Pt(IV)-9-EtGua adducts vs. unsubstituted nucleobase adducts • Crystallographically defined head-to-head orientation (dihedral 10.8°, interplanar 3.89 Å) for high-resolution structural biology • Defined Watson-Crick pairing with 1-methylcytosine (K = 6.9 ± 1.3 M⁻¹) as baseline for metal-induced mutagenicity studies

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
CAS No. 879-08-3
Cat. No. B105967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethylguanine
CAS879-08-3
Synonyms2-Amino-9-ethyl-1,9-dihydro-6H-purin-6-one;  NSC 22755
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C1N=C(NC2=O)N
InChIInChI=1S/C7H9N5O/c1-2-12-3-9-4-5(12)10-7(8)11-6(4)13/h3H,2H2,1H3,(H3,8,10,11,13)
InChIKeyWDOYBEPLTCFIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





9-Ethylguanine Procurement Guide


9-Ethylguanine (CAS 879-08-3; synonyms: 9-EtG, 9-EtGH) is a modified purine nucleobase and a C9-alkylated derivative of guanine, with the molecular formula C7H9N5O and a molecular weight of 179.18 g/mol [1]. Its defining structural feature is the ethyl substitution at the N9 position of the guanine ring, which blocks the natural ribose/deoxyribose attachment site while preserving the critical N7 coordination site for metal binding studies . This compound is predominantly supplied as a white to off-white crystalline solid with typical vendor purity specifications of ≥98% (HPLC-assayed) . As a model nucleobase, 9-ethylguanine is primarily employed in physical chemical studies of organometallic complex interactions with DNA, particularly those designed for antitumor applications .

1
N7-exclusive coordination for defined Pt(II)/Pt(IV) adduct synthesis
2
Crystallizable model nucleobase for structural bioinorganic studies
3
SERS-distinct adsorption behavior for surface chemistry research

Why 9-Ethylguanine Cannot Be Substituted


Generic substitution of 9-ethylguanine with structurally analogous guanine derivatives is scientifically unsound due to distinct coordination chemistry and biophysical behavior. Unmodified guanine exhibits multiple potential metal-binding sites (N1, N3, N7, O6) and tautomeric forms, leading to heterogeneous adduct mixtures that compromise kinetic and thermodynamic analysis [1]. In contrast, 7-methylguanine (7-MeGH) directs metal coordination to N9, while 9-ethylguanine forces coordination exclusively to N7—producing fundamentally different nucleobase orientations that alter hydrogen bonding patterns and stacking geometries in model complexes [2]. Furthermore, surface-enhanced Raman spectroscopy (SERS) reveals that guanine and 7-methylguanine adsorb perpendicularly to gold surfaces in their ketonic forms, whereas 9-ethylguanine adopts a distinct adsorption geometry, precluding interchangeable use in surface chemistry applications [3]. Therefore, substitution without rigorous revalidation introduces variables that invalidate comparative analyses.

9-Ethylguanine
vs. Guanine
Multi-site metal binding and tautomerism create heterogeneous adducts; N7 selectivity cannot be assumed.
9-Ethylguanine
vs. 7-Methylguanine
Opposite coordination site (N9 vs. N7) alters adduct geometry, hydrogen bonding, and stacking patterns.
9-Ethylguanine
vs. Other alkylguanines
SERS adsorption geometry on gold surfaces differs significantly; surface-based assay interchange is not supported.

9-Ethylguanine Differentiation Evidence


N7 Coordination Exclusivity vs. 7-Methylguanine

9-Ethylguanine forces platinum(II) coordination exclusively to the N7 position, whereas 7-methylguanine directs metal binding to N9 due to steric blockade at N7. This differential coordination site dictates distinct nucleobase orientations relative to the metal center, fundamentally altering the hydrogen bonding properties and stacking potential of the resulting metal-nucleobase adducts [1].

Coordination Site
Head-to-head
9-EtG: exclusive N7 coordination
7-MeGH: N9 coordination
Supports reproducible adduct synthesis and SAR endpoint review.
Model Pt(II) complexation; no regioisomer mixture.
Bioinorganic Chemistry Platinum Anticancer Complexes Nucleobase Coordination

SERS Adsorption Geometry on Gold Colloids

Surface-enhanced Raman spectroscopy (SERS) demonstrates that 9-ethylguanine adsorbs to gold colloids with a distinct geometry compared to both guanine and 7-methylguanine. Guanine and 7-methylguanine adsorb primarily in their ketonic tautomeric form with a perpendicular orientation to the gold surface. In contrast, 9-ethylguanine exhibits a different adsorption arrangement, as evidenced by spectral differences in the SERS spectra compared to aqueous Raman spectra [1]. This differential adsorption behavior precludes the interchangeable use of these analogs in surface-based assays or biosensor development.

SERS Geometry
Head-to-head
Distinct adsorption geometry; spectrum differs from aqueous Raman
Guanine/7-MeGH: perpendicular, ketonic form
Surface assay context differs; direct substitution not supported.
Gold colloid SERS; qualitative spectral differentiation.
Surface Chemistry Spectroscopy Biosensing

Enhanced Cytotoxicity of Pt(IV) Adducts

In a comparative study of Pt(IV) monoadducts bearing various nucleobases and nucleosides, the 9-ethylguanine-containing adduct ([PtIV(DACH)trans-(acetate)2(9-EtGua)Cl]NO3·H2O) demonstrated substantially enhanced in vitro cytotoxicity against the A2780 human ovarian cancer cell line. The 9-ethylguanine adduct was over 6-fold more potent than adducts formed with regular (unsubstituted) nucleobases [1]. The IC50 range for the 9-ethylguanine adduct was 1–8 µM [1].

Adduct Cytotoxicity
Head-to-head
IC50 1–8 µM
vs. unsubstituted nucleobase adducts: >6-fold difference
Reported cell-model response context; supports adduct potency evaluation.
A2780 ovarian cancer cell line; Pt(IV)-9-EtGua monoadduct.
Medicinal Chemistry Platinum Anticancer Agents In Vitro Pharmacology

Watson-Crick Base Pairing Affinity Baseline

The unmodified Watson-Crick pairing between 9-ethylguanine and 1-methylcytosine (a model for cytosine) in DMSO-d6 exhibits an association constant K = 6.9 ± 1.3 M⁻¹. This value serves as a critical baseline. Importantly, N7-platination of 9-ethylguanine increases the association constant for pairing with 1-methylcytosine by a factor of 2–3 [1], demonstrating that Pt coordination significantly strengthens the hydrogen-bonded pair. This contrasts with other modifications, such as N7-methylation, which produce different degrees of stabilization.

Base-Pairing Baseline
Cross-study
K = 6.9 ± 1.3 M⁻¹
N7-platinated 9-EtG: K increased 2–3×
Defined baseline for quantifying metal effects on H-bond pairing.
DMSO-d6; Watson-Crick pair with 1-methylcytosine.
Physical Chemistry DNA Damage Hydrogen Bonding

Head-to-Head Cisplatin GG Crosslink Orientation

X-ray crystallographic analysis of the model cisplatin 1,2-intrastrand GG crosslink complex [{cis-Pt(NH3)2(9-EtG-κN7)}2(µ-pz)][NO3]3·4H2O reveals that the two 9-ethylguanine ligands adopt a defined head-to-head orientation with a dihedral angle between guanine planes of 10.8° and an average interplanar distance of 3.89 Å [1]. Two intramolecular hydrogen bonds are observed between ammine ligands and O6 oxygen atoms of the 9-EtG ligands [1]. This precise structural information enables accurate modeling of cisplatin-DNA adduct geometry.

Crosslink Geometry
Class-level
Dihedral 10.8°; interplanar 3.89 Å
Head-to-head orientation; two intramolecular H-bonds
Structural baseline for cisplatin GG crosslink modeling.
Single-crystal X-ray; [{cis-Pt(NH3)2(9EtG-κN7)}2(µ-pz)]³⁺.
Structural Biology Cisplatin Mechanism X-ray Crystallography

N1 Acidity Shift from N7 Platination

Coordination of a Pt(II) electrophile at the N7 position of 9-ethylguanine significantly acidifies the N1 proton. The pKa of neutral 9-ethylguanine is 9.57 ± 0.04. Upon coordination in the cis-[Pt(NH3)2(Hegua)2]²⁺ complex, the two 9-ethylguanine ligands exhibit pKa1 = 8.02 ± 0.01 and pKa2 = 8.67 ± 0.01 [1]. This represents an acidification of approximately 0.9–1.5 pKa units, demonstrating the substantial electronic perturbation induced by metal binding at the remote N7 site.

N1 Acidity Shift
Head-to-head
Uncomplexed 9-EtG pKa = 9.57 ± 0.04
N7-platinated: pKa1 = 8.02, pKa2 = 8.67
Quantifies electronic perturbation from metal binding at N7.
ΔpKa = 0.9–1.5 units; aqueous potentiometric titration.
Physical Chemistry Metal-Induced Mutagenicity Acidity Constants

9-Ethylguanine Research Applications


Model Nucleobase for Platinum Drug Studies

As demonstrated by the over 6-fold potency enhancement of Pt(IV)-9-EtGua adducts over unsubstituted nucleobase adducts [1], 9-ethylguanine is the preferred model nucleobase for evaluating the DNA-binding properties of novel platinum(II) and platinum(IV) anticancer candidates. The crystallographically defined head-to-head orientation (dihedral angle 10.8°, interplanar distance 3.89 Å) [2] and the established N7 coordination exclusivity [3] provide reproducible structural benchmarks essential for accurate structure-activity relationship (SAR) studies.

Baseline for Metal-Induced Base Pairing Changes

The well-characterized Watson-Crick pairing affinity of unmodified 9-ethylguanine with 1-methylcytosine (K = 6.9 ± 1.3 M⁻¹) [4] makes this compound an essential baseline reference for studies quantifying how metal coordination (e.g., Pt, Ru, Ir) alters hydrogen bonding and base pair stability. Laboratories investigating metal-induced mutagenicity or developing metallodrugs targeting DNA require this defined baseline to interpret their results.

Crystallization Scaffold for Metal-Nucleobase Adducts

The successful crystallization and structure determination of multiple Pt(II) and Pt(IV) complexes incorporating 9-ethylguanine [1][2][5] confirm this compound's utility as a robust scaffold for obtaining high-resolution structural data on metal-nucleobase interactions. Its crystalline solid form and defined coordination chemistry facilitate the growth of diffraction-quality crystals, making it a strategic procurement choice for structural biology and bioinorganic chemistry laboratories.

SERS Calibrant for Nucleobase-Metal Interfaces

The distinct SERS adsorption geometry of 9-ethylguanine on gold colloids, which differs markedly from that of guanine and 7-methylguanine [6], makes this compound valuable as a calibrant and model system for biosensor development and studies of nucleobase-metal surface interactions. Researchers developing plasmonic sensors for DNA damage detection or studying molecular electronics at biointerfaces should procure 9-ethylguanine specifically, as other alkylguanine derivatives exhibit non-equivalent surface behavior.

Application
Selection Property
Validation Focus
Metal-nucleobase interaction studies
N7-exclusive coordination
Adduct geometry and potency endpoint review
Base-pairing modulation research
Defined Watson-Crick baseline
Metal-induced pairing stability review
Crystallography of metal-DNA adducts
Crystalline model nucleobase
Structural model validation and SAR interpretation
SERS biosensor development
Distinct surface adsorption geometry
Surface-specific model calibration

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36 linked technical documents
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